(3a,5a)-3-Hydroxy-estran-17-one-2,2,4,4-d4
Description
Properties
IUPAC Name |
3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUIARGWRPHDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between d4-19-Norandrosterone and related 19-norsteroids:
Metabolic Pathways
- d4-19-Norandrosterone: Not metabolized; used as a reference to track extraction efficiency and ionization suppression in urine samples .
- 19-NA and 19-NE: Both derive from 19-nortestosterone (nandrolone) via hepatic reduction and conjugation. 19-NA is the 5α-reduced metabolite, while 19-NE is the 5β-epimer .
- 19-Norandrostenedione: Converted to nandrolone via 17β-hydroxysteroid dehydrogenase, then metabolized to 19-NA/19-NE .
Detection and Analytical Challenges
- d4-19-Norandrosterone: Detected via GC-MS/MS or GC/TOF-MS alongside endogenous 19-NA. Its deuterated form provides distinct ion fragments (e.g., m/z 420 vs. 416 for 19-NA) .
- 19-NA vs. 19-NE : Differentiated by retention times and MS fragmentation patterns. 19-NE’s 5β-configuration alters phase-I metabolism, affecting urinary excretion rates .
- Thresholds: WADA’s reporting limits for 19-NA (2.5–15 ng/mL) require confirmation via GC-IRMS to exclude endogenous sources (e.g., pregnancy) .
Key Research Findings
- Contamination Risks : Studies show that 19-NA in urine can arise from contaminated supplements, necessitating strict LC-MS/MS protocols to differentiate intentional doping .
- Pharmacokinetics: Oral administration of 19-norandrostenedione results in rapid conversion to 19-NA, with peak urinary concentrations within 6–8 hours .
- Sensitivity of Detection : GC/TOF-MS methods achieve limits of detection (LOD) as low as 0.1 ng/mL for 19-NA, ensuring compliance with WADA standards .
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting d4-19-Norandrosterone in biological matrices?
- Methodology : Gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS) is the gold standard. Key steps include:
- Sample Preparation : Hydrolysis of glucuronide conjugates using HCl (e.g., 1 M HCl at 25°C for 30 minutes) to release free metabolites .
- Internal Standard Use : Spike samples with d4-19-norandrosterone (e.g., 10 ng/mL in plasma) to correct for matrix effects and extraction efficiency .
- Derivatization : Formation of enol-trimethylsilyl (TMS) derivatives to enhance volatility and detection sensitivity .
- Validation Parameters : Include calibration curves (0–10 ng/mL), limits of detection (LOD <1 ng/mL), and precision (CV <15%) to meet anti-doping guidelines .
Q. Why are deuterated internal standards like d4-19-Norandrosterone essential in steroid quantification?
- Role in Isotope Dilution Mass Spectrometry (IDMS) : Deuterated analogs (e.g., d4-19-norandrosterone) mitigate ion suppression and variability during ionization in GC/TOF-MS. They ensure accurate quantification by co-eluting with native analytes, enabling precise correction for recovery losses .
- Application : Used in anti-doping research to distinguish exogenous 19-norandrosterone from endogenous sources by monitoring isotopic patterns .
Advanced Research Questions
Q. How can endogenous 19-norandrosterone be differentiated from synthetic sources in anti-doping studies?
- Carbon Isotope Ratio (CIR) Analysis : Measures ¹³C/¹²C ratios via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Synthetic steroids exhibit distinct isotopic signatures compared to endogenous metabolites due to differences in precursor molecules .
- Confounding Factors :
- Pregnancy : Test for hCG levels (<5 mIU/mL) to exclude pregnancy-related physiological elevations .
- Progestogen Medications : Verify urinary metabolite profiles (e.g., norethisterone metabolites) to rule out therapeutic sources .
Q. What experimental design considerations minimize false positives in low-concentration 19-norandrosterone detection?
- Controls and Calibration :
-
Batch-Specific Controls : Include urine samples spiked with 19-NA and 19-NE at 2 and 8 ng/mL to validate intra-assay precision .
-
Specific Gravity Correction : Adjust thresholds using the formula:
to account for urine dilution <span data-key="35" class="reference-num" data-pages="undefined">4</span>.
Q. How should researchers address contradictory data in longitudinal studies of 19-norandrosterone excretion?
- Data Reconciliation Strategies :
- Pharmacokinetic Modeling : Compare observed excretion profiles (e.g., half-life, peak concentrations) against published pharmacokinetic data for synthetic nandrolone metabolites .
- Population-Specific Baselines : Establish reference ranges for subpopulations (e.g., athletes vs. non-athletes) to account for inter-individual variability in endogenous production .
- Meta-Analysis : Aggregate data from cross-sectional studies to identify confounding variables (e.g., diet, exercise) that may alter urinary metabolite ratios .
Methodological Best Practices
Q. What steps ensure robust quantification of d4-19-Norandrosterone in tissue samples?
- Tissue-Specific Protocols :
- Hydrolysis : Use 6 M HCl for tissue hydrolysis (vs. 1 M HCl for plasma) to account for matrix complexity .
- Extraction : Employ liquid-liquid extraction with n-hexane after pH adjustment (8–9) to isolate steroids efficiently .
- Quality Assurance : Include tissue blanks and spike-recovery experiments (e.g., 5 ng/g tissue) to validate method accuracy .
Q. How can researchers validate novel detection methods for d4-19-Norandrosterone?
- Cross-Validation : Compare results with established GC/TOF-MS protocols using Bland-Altman plots to assess bias and limits of agreement .
- Sensitivity Testing : Determine limits of quantification (LOQ) via serial dilution studies, ensuring LOQ ≤2 ng/mL for anti-doping compliance .
Data Interpretation and Reporting
Q. What criteria must be met to report an Adverse Analytical Finding (AAF) for 19-norandrosterone?
- WADA Guidelines :
- Thresholds : Confirm 19-norandrosterone concentration >10 ng/mL (adjusted for specific gravity) in urine .
- Isomer Specificity : Demonstrate the presence of 5α-estran-3α-ol-17-one (synthetic origin) rather than endogenous epimers .
- Documentation : Exclude pregnancy, progestogen use, and hCG interference before finalizing AAF reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
